4-Propyl-1,3-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

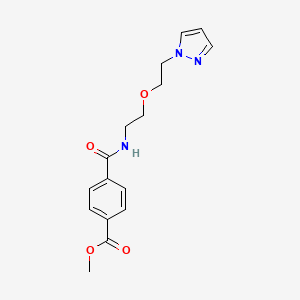

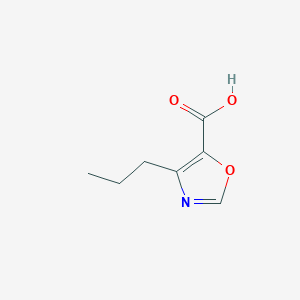

4-Propyl-1,3-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a propyl group and a carboxylic acid group . The oxazole ring contains one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 143-145°C . Its molecular weight is 155.15 .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

4-Propyl-1,3-oxazole-5-carboxylic acid serves as a precursor in the synthesis of diverse biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves the use of oxazole derivatives to create peptidomimetics and compounds with triazole scaffolds, which are significant in medicinal chemistry for their potential as turn inducers and HSP90 inhibitors (Ferrini et al., 2015). Similarly, gold-catalyzed oxidation strategies employ oxazole derivatives for the modular synthesis of 2,4-oxazole structures, which are crucial motifs in natural products (Luo et al., 2012).

Material Science and Coordination Chemistry

In material science, oxazoline ligands, closely related to oxazoles, have been widely utilized due to their versatility and straightforward synthesis. These ligands are particularly valuable in transition metal-catalyzed asymmetric syntheses, demonstrating the broad applicability of oxazole derivatives in creating complex molecular architectures (Gómez et al., 1999).

Novel Synthetic Pathways

Research on oxazoles also extends to exploring new synthetic pathways and mechanisms. For example, the synthesis of oxazoles from N-propargylcarboxamides via gold catalysis under mild conditions highlights the potential of oxazole derivatives in developing new synthetic methods. This process allows for the observation of intermediates such as 5-methylene-4,5-dihydrooxazole, offering insights into reaction mechanisms and facilitating the creation of various oxazole derivatives (Hashmi et al., 2004).

Safety and Hazards

Mecanismo De Acción

Its potential therapeutic applications warrant investigation, especially considering its oxazole ring structure and associated biological activities . Keep in mind that this information is based on existing knowledge up to my last update in 2021, and recent research may provide additional insights. 🌟🔬 .

Propiedades

IUPAC Name |

4-propyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-5-6(7(9)10)11-4-8-5/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXAWCOOLDPRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(OC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)

![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)